N-ethyl-3-(methanesulfonamido)benzamide
Overview
Description
N-ethyl-3-(methanesulfonamido)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(methanesulfonamido)benzamide typically involves the reaction of 3-aminobenzamide with methanesulfonyl chloride, followed by the introduction of an ethyl group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 3-aminobenzamide reacts with methanesulfonyl chloride in the presence of triethylamine to form 3-(methanesulfonamido)benzamide.
Step 2: The intermediate product is then reacted with ethyl iodide in the presence of a base to introduce the ethyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(methanesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-ethyl-3-(methanesulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-(methanesulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-methylbenzamide
- N-ethyl-3-methylbenzamide
- N-ethylbenzamide
Uniqueness
N-ethyl-3-(methanesulfonamido)benzamide is unique due to the presence of both an ethyl group and a methanesulfonamido group. This combination imparts distinct chemical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. Compared to similar compounds, it offers a broader range of applications in scientific research and industry.
Properties
IUPAC Name |
N-ethyl-3-(methanesulfonamido)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-11-10(13)8-5-4-6-9(7-8)12-16(2,14)15/h4-7,12H,3H2,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWQTAYOHWZZSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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